molecular formula C14H20N4O2 B2403776 1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea CAS No. 2415553-88-5

1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea

Cat. No.: B2403776
CAS No.: 2415553-88-5
M. Wt: 276.34
InChI Key: VEAASQOFSQLUMI-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea is a synthetic organic compound that features a tert-butyl group, a pyrazole ring, and a furan ring

Properties

IUPAC Name

1-tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-14(2,3)17-13(19)15-9-10-5-6-12(20-10)11-7-8-16-18(11)4/h5-8H,9H2,1-4H3,(H2,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAASQOFSQLUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=CC=C(O1)C2=CC=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving furfural or its derivatives.

    Attachment of the tert-butyl group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

    Formation of the urea linkage: This can be achieved by reacting the intermediate compounds with isocyanates or carbamates under controlled conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or furan rings are replaced by other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a bioactive molecule, with applications in studying enzyme inhibition, receptor binding, and other biological processes.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea can be compared with other similar compounds, such as:

    1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]carbamate: This compound has a carbamate group instead of a urea linkage, which may affect its reactivity and biological activity.

    1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiourea:

    1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]amide: The amide linkage in this compound may result in different reactivity and biological effects compared to the urea derivative.

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